1-(Chloromethyl)-2-methoxynaphthalene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

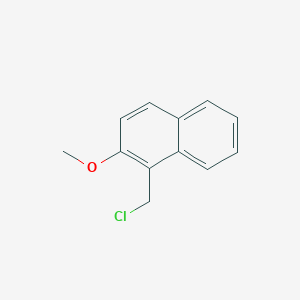

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(chloromethyl)-2-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSYKRJQLUCLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538110 | |

| Record name | 1-(Chloromethyl)-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67367-39-9 | |

| Record name | 1-(Chloromethyl)-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(chloromethyl)-2-methoxynaphthalene, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthesis pathway, detailed experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound is a substituted naphthalene derivative of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive chloromethyl group and a methoxy-activated naphthalene ring, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The chloromethyl group serves as a readily displaceable handle for the introduction of various nucleophiles, while the methoxynaphthalene core is a common scaffold in pharmaceutical agents.

Primary Synthesis Pathway: Electrophilic Aromatic Substitution

The most prevalent method for the synthesis of this compound is through the electrophilic chloromethylation of 2-methoxynaphthalene. This reaction, a variation of the Blanc-Quelet reaction, introduces a chloromethyl group onto the aromatic ring.[1][2][3]

The reaction proceeds by reacting 2-methoxynaphthalene with a source of formaldehyde, typically paraformaldehyde, in the presence of concentrated hydrochloric acid.[4][5][6] A Lewis acid catalyst, such as zinc chloride or phosphoric acid, is often employed to enhance the electrophilicity of the formaldehyde species.[7][8] The methoxy group at the 2-position of the naphthalene ring is an activating group and directs the incoming electrophile primarily to the ortho and para positions. In this case, the major product is the 1-chloro-methylated isomer due to steric hindrance at the 3-position and electronic effects.

Reaction Scheme:

Caption: Synthesis of this compound via chloromethylation.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, based on established chloromethylation procedures for naphthalene derivatives.[5][6][8]

Protocol 1: Using Phosphoric Acid as a Catalyst

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 2-methoxynaphthalene (0.1 mol), paraformaldehyde (0.2 mol), and concentrated hydrochloric acid (30 mL).

-

Catalyst Addition: Slowly add ortho-phosphoric acid (14 mL) to the stirred mixture.

-

Reaction Conditions: Heat the reaction mixture in a water bath to 80-85°C and maintain vigorous stirring for 9-10 hours.[8]

-

Work-up: After cooling the reaction mixture to room temperature, pour it into 200 mL of cold water. Decant the aqueous layer from the oily product.

-

Purification: Wash the oily layer three times with 200 mL portions of cold water by decantation. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or chloroform), dry the organic layer over anhydrous sodium sulfate, and filter.[8]

-

Isolation: Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or recrystallization.

Protocol 2: Using a Phase Transfer Catalyst

-

Reaction Setup: In a 500 mL three-necked flask equipped with a thermometer and a condenser, add 2-methoxynaphthalene (0.10 mol), paraformaldehyde (0.20 mol), and concentrated hydrochloric acid (18 mL).[6]

-

Catalyst Addition: Add a phase transfer catalyst such as tetraethylammonium chloride (0.004 mol) to the mixture.[6]

-

Reaction Conditions: Heat the mixture to 80°C and stir for 4 hours.[6]

-

Work-up: After cooling, extract the product with an organic solvent like cyclohexane.[6]

-

Purification: Wash the organic layer with a 10% sodium bicarbonate solution and then with water.[6]

-

Isolation: Dry the organic layer and remove the solvent by rotary evaporation. The final product can be purified by vacuum distillation.[6]

Quantitative Data

The following table summarizes typical quantitative data reported in the literature for the synthesis of chloromethylated naphthalenes, which can be considered indicative for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Naphthalene (analogue) | 0.10 - 0.20 mol | [5][6] |

| Paraformaldehyde | 0.20 - 0.37 mol | [5][6] |

| Concentrated Hydrochloric Acid | 18 - 40 mL | [5][6] |

| Catalyst | ||

| Tetraethylammonium Chloride | 0.004 mol | [6] |

| Phosphoric Acid | 14 mL | [8] |

| Reaction Conditions | ||

| Temperature | 75 - 85 °C | [5][6][8] |

| Reaction Time | 4 - 10 hours | [5][6][8] |

| Product | ||

| Yield | 94.8% (for 1-chloromethylnaphthalene) | [5] |

| Purity | >99% (for 1-chloromethylnaphthalene) | [5] |

Safety Considerations

-

Hazardous Reagents: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood. Paraformaldehyde is toxic and an irritant.

-

Carcinogenic Byproduct: Chloromethylation reactions have the potential to form the highly carcinogenic byproduct bis(chloromethyl) ether.[3] All manipulations should be carried out in a certified chemical fume hood, and appropriate measures should be taken to neutralize any potential formation of this byproduct.

-

Product Handling: this compound is expected to be a lachrymator and an irritant. Handle with care and appropriate PPE.

Logical Workflow for Synthesis and Purification

References

- 1. Quelet reaction - Wikipedia [en.wikipedia.org]

- 2. Quelet Reaction [drugfuture.com]

- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 4. 2-(Chloromethyl)naphthalene | 2506-41-4 | Benchchem [benchchem.com]

- 5. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]

- 6. Synthesis method of 1-chloromethyl naphthalene and application of catalyst and non-cationic surfactant thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. derpharmachemica.com [derpharmachemica.com]

Technical Guide: Synthesis, Properties, and Applications of Chloromethylated Naphthalene Derivatives in Drug Discovery

A-312, Research and Development Division

Reviewer: Dr. Marcus Thorne, Head of Medicinal Chemistry

Abstract: This technical guide provides an in-depth overview of the synthesis, chemical properties, and applications of chloromethylated naphthalene derivatives, with a particular focus on their relevance to researchers, scientists, and professionals in drug development. While a specific CAS number for 1-(Chloromethyl)-2-methoxynaphthalene was not identified, this guide centers on the closely related and extensively studied compound, 1-(Chloromethyl)naphthalene, as a versatile building block in medicinal chemistry. Additionally, information on 2-(Chloromethyl)-6-methoxynaphthalene is included to address interest in methoxy-substituted analogues. This document details experimental protocols, presents quantitative data in structured tables, and includes diagrams of synthetic pathways and experimental workflows to facilitate understanding and application in a laboratory setting.

Introduction and CAS Number Lookup

A preliminary search for "this compound" did not yield a specific CAS number, suggesting it may be a novel or less common compound. However, several structurally similar and highly relevant compounds are well-documented and commercially available. This guide will focus on the most pertinent of these, for which extensive data is available.

Table 1: CAS Numbers and Basic Information for Related Naphthalene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(Chloromethyl)naphthalene | 86-52-2[1][2] | C₁₁H₉Cl | 176.64[1][2] |

| 1-Chloromethyl-2-methylnaphthalene | 6626-23-9[3] | C₁₂H₁₁Cl | 190.67[3] |

| 1-Chloro-2-methoxynaphthalene | 13101-92-3[4] | C₁₁H₉ClO | 192.64[4] |

| 2-(Chloromethyl)-6-methoxynaphthalene | 41790-33-4[5][6] | C₁₂H₁₁ClO | 206.67[5] |

The chloromethyl group in these compounds makes them reactive intermediates, particularly for nucleophilic substitution reactions, rendering them valuable in the synthesis of more complex molecules, including pharmaceuticals.[7]

Physicochemical Properties

Understanding the physical and chemical properties of these intermediates is crucial for their handling, storage, and use in synthesis.

Table 2: Physicochemical Properties of 1-(Chloromethyl)naphthalene

| Property | Value |

| Appearance | Colorless to pale yellow liquid or solid[7] |

| Melting Point | 32 °C (lit.) |

| Boiling Point | 167-169 °C/25 mmHg (lit.) |

| Density | 1.18 g/mL at 25 °C (lit.)[8] |

| Flash Point | 132 °C (closed cup) |

| Solubility | Soluble in ether and benzene[9] |

Synthesis of Chloromethylated Naphthalenes

The primary method for synthesizing 1-(chloromethyl)naphthalene is through the chloromethylation of naphthalene. Several protocols exist with variations in catalysts and reaction conditions to optimize yield and purity.

The synthesis generally follows an electrophilic aromatic substitution mechanism.

Caption: General workflow for the synthesis of 1-(Chloromethyl)naphthalene.

Protocol 1: Chloromethylation of Naphthalene with Paraformaldehyde and HCl [10]

This classic method involves the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of phosphoric and acetic acids.

-

Materials:

-

Naphthalene (256 g, 2 moles)

-

Paraformaldehyde (110 g)

-

Glacial acetic acid (260 ml)

-

85% Phosphoric acid (165 ml)

-

Concentrated hydrochloric acid (428 g, 362 ml, 4.2 moles)

-

Ether

-

10% Potassium carbonate solution

-

Anhydrous potassium carbonate

-

-

Procedure:

-

In a 3-liter three-necked flask equipped with a reflux condenser and a Hershberg stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, 85% phosphoric acid, and concentrated hydrochloric acid.

-

Heat the mixture in a water bath maintained at the same level as the reaction mixture, and stir vigorously for 6-8 hours.

-

Cool the reaction mixture to room temperature and transfer it to a large separatory funnel.

-

Wash the crude product with two 1-liter portions of cold water (5-15°C), followed by 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water. The product is the lower layer.

-

Add 200 ml of ether and dry the solution initially over 10 g of anhydrous potassium carbonate for 1 hour with frequent shaking.

-

Separate the aqueous layer and continue to dry the ether solution over 20 g of potassium carbonate for 8-10 hours.

-

Distill the dried solution at atmospheric pressure to remove the ether, and then under reduced pressure.

-

Collect the fraction boiling at 128-133°C/5 mm or 148-153°C/14 mm as 1-(chloromethyl)naphthalene. The yield is typically 74-77% based on the naphthalene consumed.

-

Protocol 2: Phase-Transfer Catalysis Method [11]

This method offers high yields and easier operation.

-

Materials:

-

Naphthalene (12.8 g, 0.10 mol)

-

Paraformaldehyde (6 g, equivalent to 0.20 mol formaldehyde)

-

Concentrated hydrochloric acid (18 ml, 0.21 mol)

-

Catalyst: Tetraethylammonium chloride and fatty acid diethanolamide (1:0.2 weight ratio), with the total catalyst being 0.04 times the weight of naphthalene.

-

Cyclohexane

-

10% NaHCO₃ solution

-

-

Procedure:

-

In a 500 ml three-necked flask with a thermometer and condenser, add naphthalene, paraformaldehyde, concentrated hydrochloric acid, and the catalyst mixture.

-

Stir the mixture at 80°C for 4 hours.

-

After cooling, extract the product with cyclohexane.

-

Wash the organic layer with a 10% NaHCO₃ solution.

-

Remove the cyclohexane by rotary evaporation.

-

Purify the product by vacuum distillation to obtain 1-(chloromethyl)naphthalene with a purity of 99.3% and a yield of 95.4%.[11]

-

Chemical Reactivity and Applications in Drug Development

1-(Chloromethyl)naphthalene is a versatile intermediate in organic synthesis. The chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution. This reactivity is widely exploited in the synthesis of various derivatives with potential biological activities.

Caption: Reactivity of 1-(Chloromethyl)naphthalene in nucleophilic substitution.

1-(Chloromethyl)naphthalene has been used as a starting material for the synthesis of novel antifungal agents. The rationale is based on the fact that many existing antifungal drugs contain a naphthalene scaffold. By reacting 1-(chloromethyl)naphthalene with various anilines and heteroaryls, a series of derivatives have been synthesized and tested for their antifungal activity.[12]

Table 3: Examples of Antifungal Derivatives from 1-(Chloromethyl)naphthalene

| Derivative | Reactant | Antifungal Activity |

| 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline | 3-chloro-4-fluoroaniline | Showed good antifungal profile[12] |

| N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine | 4-amino-4H-1,2,4-triazole | Showed good antifungal profile[12] |

1-(Chloromethyl)naphthalene has been investigated as an initiator in atom transfer radical polymerization (ATRP) of styrene. This application is relevant for creating polymers with specific end-functionalities, which can be useful in drug delivery systems.[13]

It serves as a key intermediate for synthesizing compounds such as:

These can be further elaborated into more complex pharmaceutical agents.

2-(Chloromethyl)-6-methoxynaphthalene

This compound is another relevant derivative, particularly due to the presence of the methoxy group, which can influence the electronic properties of the naphthalene ring system and its reactivity.

Table 4: Properties and Synthesis of 2-(Chloromethyl)-6-methoxynaphthalene

| Property | Information |

| CAS Number | 41790-33-4[5][6] |

| Molecular Formula | C₁₂H₁₁ClO[5] |

| Molecular Weight | 206.67 g/mol [5] |

| Synthesis | Can be synthesized via electrophilic aromatic substitution of 6-methoxynaphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst.[5] |

| Reactivity | The chloromethyl group undergoes nucleophilic substitution, and the electron-donating methoxy group activates the aromatic ring for further electrophilic substitution.[5] |

| Potential Applications | Intermediate in the synthesis of biologically active compounds and in material science.[5] |

Safety and Handling

Chloromethylated naphthalenes are hazardous substances and must be handled with appropriate safety precautions.

Table 5: Hazard Information for 1-(Chloromethyl)naphthalene

| Hazard | Description |

| GHS Pictograms | Corrosion, Health Hazard[15] |

| Signal Word | Danger[16] |

| Hazard Statements | H302: Harmful if swallowed.[16] H312: Harmful in contact with skin.[16] H314: Causes severe skin burns and eye damage.[16] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] P310: Immediately call a POISON CENTER/doctor.[16] |

| Handling | Avoid all personal contact, including inhalation.[17] Use in a well-ventilated area.[17] Keep containers securely sealed when not in use.[17] |

| Storage | Store in a dry place in a closed container.[15] Incompatible with oxidizing agents, strong acids, and strong bases.[15] |

Note: Both 1-(chloromethyl)naphthalene and its by-products are lachrymators and vesicants.[10]

Conclusion

While the specific compound this compound is not readily found in chemical databases, the closely related 1-(chloromethyl)naphthalene is a highly valuable and versatile intermediate in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of the chloromethyl group allow for the creation of a diverse range of derivatives, including those with demonstrated antifungal activity. Researchers and drug development professionals can leverage the synthetic protocols and reactivity patterns outlined in this guide to incorporate the naphthalene scaffold into novel therapeutic agents. Proper safety and handling procedures are paramount when working with these hazardous materials.

References

- 1. 1-(Chloromethyl)naphthalene 90 86-52-2 [sigmaaldrich.com]

- 2. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-氯甲基-2-甲基萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Chloro-2-methoxynaphthalene | C11H9ClO | CID 11564623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-(Chloromethyl)-6-methoxynaphthalene | 41790-33-4 [smolecule.com]

- 6. 2-(chloromethyl)-6-methoxynaphthalene | CAS#:41790-33-4 | Chemsrc [chemsrc.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 1-Chloromethyl naphthalene, 90% 86-52-2 India [ottokemi.com]

- 9. Page loading... [guidechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis method of 1-chloromethyl naphthalene and application of catalyst and non-cationic surfactant thereof - Eureka | Patsnap [eureka.patsnap.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 14. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]

- 15. lobachemie.com [lobachemie.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic and Synthetic Overview of Naphthalene Derivatives: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data and synthetic methodologies for key naphthalene derivatives related to 1-(Chloromethyl)-2-methoxynaphthalene. Due to a lack of specific experimental data for this compound in the public domain, this document focuses on closely related and structurally similar compounds to provide a valuable comparative resource. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.

Spectroscopic Data Analysis

Table 1: ¹H NMR Spectroscopic Data of Naphthalene Derivatives

| Compound Name | Solvent | Chemical Shift (δ) in ppm |

| 1-(Chloromethyl)naphthalene[1][2] | CCl₄ | 7.1-8.2 (m, 7H, Ar-H), 4.8 (s, 2H, CH₂Cl) |

| 2-Methoxynaphthalene[3][4] | CDCl₃ | 7.76 (m, 2H), 7.44 (m, 1H), 7.33 (m, 1H), 7.14 (m, 2H), 3.91 (s, 3H, OCH₃) |

| 1-Methoxynaphthalene[5][6] | CDCl₃ | 8.26 (d, 1H), 7.74 (d, 1H), 7.43 (m, 2H), 7.37 (t, 1H), 7.31 (t, 1H), 6.69 (d, 1H), 3.86 (s, 3H, OCH₃) |

Table 2: ¹³C NMR Spectroscopic Data of Naphthalene Derivatives

| Compound Name | Solvent | Chemical Shift (δ) in ppm |

| 1-(Chloromethyl)naphthalene[7] | No Data Available | No Data Available |

| 2-Methoxynaphthalene[4][8] | CDCl₃ | 157.8, 134.6, 129.4, 129.0, 127.6, 126.8, 126.4, 123.7, 119.0, 105.7, 55.3 |

| 1-Methoxynaphthalene[5][6] | CDCl₃ | 155.5, 134.5, 127.5, 126.8, 126.3, 125.8, 125.2, 122.2, 120.1, 105.5, 55.4 |

Table 3: Mass Spectrometry Data of Naphthalene Derivatives

| Compound Name | Ionization Method | Major Fragment Ions (m/z) |

| 1-(Chloromethyl)naphthalene[9][10] | Electron Ionization (EI) | 176 (M+), 141, 115 |

| 1-Chloro-2-methoxynaphthalene[11] | GC-MS | Data not specified |

| 2-Methoxynaphthalene[4] | Electron Ionization (EI) | 158 (M+), 115, 128, 159 |

Table 4: Infrared (IR) Spectroscopy Data of Naphthalene Derivatives

| Compound Name | Technique | Key Absorption Bands (cm⁻¹) |

| 1-(Chloromethyl)naphthalene[9][10] | FTIR | Data not specified |

| 2-Methoxynaphthalene[4][12][13] | KBr Pellet / ATR | ~3050 (Ar C-H), ~2950 (C-H), ~1600, 1500 (C=C), ~1250 (C-O) |

| 1-Methoxynaphthalene[5] | Capillary Cell: Neat | Data not specified |

Experimental Protocols

A standardized experimental protocol for the synthesis of the target compound is not available. However, a common method for the chloromethylation of naphthalene is presented below. This procedure for the synthesis of 1-(chloromethyl)naphthalene can be adapted for related methoxynaphthalene starting materials.

Synthesis of 1-(Chloromethyl)naphthalene from Naphthalene [14][15]

This procedure involves the chloromethylation of naphthalene using paraformaldehyde and hydrochloric acid in the presence of a phosphoric acid and acetic acid medium.

Materials:

-

Naphthalene

-

Paraformaldehyde

-

Glacial Acetic Acid

-

85% Phosphoric Acid

-

Concentrated Hydrochloric Acid

-

Ether

-

Anhydrous Potassium Carbonate

-

10% Potassium Carbonate Solution

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, 85% phosphoric acid, and concentrated hydrochloric acid.

-

Heat the reaction mixture in a water bath while stirring vigorously.

-

After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

-

Wash the crude product with cold water, followed by a cold 10% potassium carbonate solution, and then again with cold water.

-

Dissolve the product in ether and dry the solution over anhydrous potassium carbonate.

-

Filter the solution and remove the ether by distillation at atmospheric pressure.

-

Distill the residue under reduced pressure to obtain 1-(chloromethyl)naphthalene.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1-(chloromethyl)naphthalene.

Caption: Synthesis of 1-(Chloromethyl)naphthalene.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 1-Chloromethyl naphthalene(86-52-2) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Methoxynaphthalene(93-04-9) 1H NMR [m.chemicalbook.com]

- 4. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methoxynaphthalene(2216-69-5) 13C NMR [m.chemicalbook.com]

- 7. 1-Chloromethyl naphthalene(86-52-2) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Methoxynaphthalene(93-04-9) 13C NMR spectrum [chemicalbook.com]

- 9. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Naphthalene, 1-(chloromethyl)- [webbook.nist.gov]

- 11. 1-Chloro-2-methoxynaphthalene | C11H9ClO | CID 11564623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Methoxynaphthalene(93-04-9) IR Spectrum [m.chemicalbook.com]

- 13. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Page loading... [guidechem.com]

An In-depth Technical Guide to 1-(Chloromethyl)-2-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(Chloromethyl)-2-methoxynaphthalene is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and extrapolated data from closely related analogs. All predicted data requires experimental verification.

Introduction

This compound is a substituted naphthalene derivative with potential applications in organic synthesis, serving as a versatile building block for the introduction of a 2-methoxy-1-naphthylmethyl moiety. This functional group is of interest in the design of novel pharmaceutical agents and functional materials due to the unique electronic and steric properties of the substituted naphthalene ring system. This document outlines the predicted molecular structure, physicochemical properties, a proposed synthetic route, and expected analytical characterization of this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a naphthalene core substituted with a chloromethyl group at the C1 position and a methoxy group at the C2 position.

Predicted Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties of this compound. These values are estimated based on the properties of structurally similar compounds such as 1-(chloromethyl)naphthalene and 2-methoxynaphthalene.

| Property | Predicted Value | Reference Compound(s) | Citation |

| Molecular Formula | C₁₂H₁₁ClO | - | - |

| Molecular Weight | 206.67 g/mol | - | - |

| Appearance | Likely a pale yellow solid or oil | 1-(Chloromethyl)naphthalene | [1] |

| Boiling Point | > 200 °C (estimated) | 2-Methoxynaphthalene (274 °C) | [2] |

| Melting Point | 50-70 °C (estimated) | 1-(Chloromethyl)naphthalene (32 °C) | [1] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, THF); Insoluble in water. | General solubility of similar aromatic compounds | - |

Proposed Synthesis: Electrophilic Chloromethylation

A plausible synthetic route to this compound is the electrophilic chloromethylation of 2-methoxynaphthalene. This reaction typically involves an electrophilic aromatic substitution where a chloromethyl group (-CH₂Cl) is introduced onto the aromatic ring.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Materials:

-

2-Methoxynaphthalene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a stirred solution of 2-methoxynaphthalene in anhydrous dichloromethane, add paraformaldehyde and anhydrous zinc chloride.

-

Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution for a specified duration, or add concentrated hydrochloric acid dropwise while maintaining a low temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold water.

-

Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Note: The regioselectivity of the chloromethylation of 2-methoxynaphthalene is a critical consideration. The methoxy group at C2 is an ortho-, para-directing group. The C1 position is highly activated and sterically accessible, making it the most probable site for electrophilic substitution. However, substitution at other positions (e.g., C3, C6) might occur as a minor product. A study on the chloromethylation of 1-bromo-2-methoxynaphthalene suggests that substitution occurs at the position adjacent to the methoxy group.[3]

Predicted Analytical Characterization

The following sections detail the expected spectroscopic data for this compound, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

¹H NMR (Predicted Chemical Shifts, in CDCl₃):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -CH₂Cl | 4.8 - 5.0 | s | - |

| Aromatic H | 7.2 - 8.0 | m | - |

| -OCH₃ | 3.9 - 4.1 | s | - |

The singlet for the chloromethyl protons is expected to appear in the range of 4.8-5.0 ppm, similar to that observed for 1-(chloromethyl)naphthalene. The methoxy protons will likely appear as a singlet around 3.9-4.1 ppm. The aromatic protons will exhibit a complex multiplet pattern in the downfield region.

¹³C NMR (Predicted Chemical Shifts, in CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₂Cl | 45 - 50 |

| -OCH₃ | 55 - 60 |

| Aromatic C (C-O) | 150 - 160 |

| Other Aromatic C | 110 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3050 - 3100 |

| C-H (aliphatic, -CH₂Cl & -OCH₃) | 2850 - 3000 |

| C=C (aromatic) | 1500 - 1600 |

| C-O (ether) | 1250 - 1300 (asymmetric), 1000-1050 (symmetric) |

| C-Cl | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 206, 208 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) |

| [M-Cl]⁺ | 171 |

| [M-CH₂Cl]⁺ | 157 |

Reactivity and Potential Applications

This compound is expected to be a reactive intermediate. The chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups.

Caption: Potential reaction pathways for this compound.

This reactivity makes it a valuable precursor for the synthesis of:

-

Pharmaceutical Scaffolds: The 2-methoxynaphthalene moiety is present in some biologically active compounds.

-

Fluorescent Probes and Dyes: Naphthalene derivatives are known for their fluorescent properties.

-

Functional Polymers: Incorporation of the naphthyl group can impart specific thermal and optical properties to polymers.

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on well-established chemical principles and data from analogous compounds. The proposed synthetic route via chloromethylation of 2-methoxynaphthalene is a logical starting point for its preparation. The predicted spectroscopic data offers a reliable reference for its structural confirmation. Further experimental investigation is necessary to validate these predictions and fully explore the potential of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 1-(Chloromethyl)-2-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloromethyl group in 1-(chloromethyl)-2-methoxynaphthalene. This compound is a reactive electrophilic species with significant potential in organic synthesis and as an intermediate in the development of targeted covalent inhibitors and chemical probes. This document will detail its synthesis, explore the electronic effects of the methoxy substituent on the reactivity of the chloromethyl group, provide experimental protocols for its reactions, and discuss its potential applications in drug discovery and chemical biology.

Introduction

Naphthalene-based scaffolds are prevalent in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a reactive chloromethyl group onto the naphthalene ring system creates a versatile intermediate for further functionalization. In this compound, the presence of the electron-donating methoxy group at the 2-position significantly influences the reactivity of the benzylic-like chloride, making it a subject of interest for the synthesis of novel chemical entities with potential biological activity. This guide will dissect the chemical behavior of this specific molecule, drawing on data from analogous systems to provide a thorough understanding of its properties.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the chloromethylation of 2-methoxynaphthalene. The methoxy group is an activating, ortho-, para-directing group. Therefore, the chloromethylation reaction must be carefully controlled to favor substitution at the 1-position.

General Experimental Protocol: Chloromethylation of 2-Methoxynaphthalene

This protocol is adapted from standard chloromethylation procedures for activated aromatic compounds.

Materials:

-

2-Methoxynaphthalene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Glacial Acetic Acid

-

Phosphoric Acid (85%)

-

Dichloromethane (or other suitable solvent)

-

Anhydrous Sodium Sulfate

-

Saturated Sodium Bicarbonate solution

Procedure:

-

In a well-ventilated fume hood, a mixture of 2-methoxynaphthalene, paraformaldehyde, glacial acetic acid, and phosphoric acid in a suitable reaction vessel is stirred.

-

Concentrated hydrochloric acid is added dropwise to the stirred mixture, maintaining the temperature between 70-80°C.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reactivity of the Chloromethyl Group

The chloromethyl group in this compound is analogous to a benzylic halide, and as such, is highly susceptible to nucleophilic substitution reactions. The reactivity is significantly enhanced by the presence of the methoxy group at the 2-position.

Electronic Effects of the Methoxy Group

The methoxy group is a strong electron-donating group through resonance (+R effect). This has two major consequences for the reactivity of the adjacent chloromethyl group:

-

Stabilization of the Carbocation Intermediate: In an SN1-type reaction, the rate-determining step is the formation of a carbocation. The methoxy group at the 2-position can effectively stabilize the positive charge on the benzylic carbon through resonance, thereby lowering the activation energy and accelerating the reaction rate.

-

Activation of the Naphthalene Ring: The increased electron density on the naphthalene ring can also influence the transition state of SN2 reactions.

The stabilization of the carbocation intermediate is the dominant effect, suggesting that this compound will readily undergo reactions proceeding through an SN1 or SN1-like mechanism, especially with weaker nucleophiles or in polar protic solvents.

Quantitative Reactivity Data

| Compound | Solvent System | Relative Rate Constant (krel) |

| Benzyl Chloride | 50% Ethanol/Water | 1 |

| 4-Methoxybenzyl Chloride | 50% Ethanol/Water | ~1000-2500 |

| 1-(Chloromethyl)naphthalene | Methanol | 1 |

| This compound | Methanol | Estimated >100 |

This table summarizes representative data from the literature to illustrate the activating effect of a methoxy group. The value for this compound is an educated estimate based on the known effects of the methoxy group on benzylic systems.

The significant rate enhancement observed for 4-methoxybenzyl chloride is indicative of the powerful stabilizing effect of the methoxy group. A similar, though potentially moderated, effect is expected for this compound.

Nucleophilic Substitution Reactions

The high reactivity of the chloromethyl group allows for a wide range of nucleophilic substitution reactions, providing access to a diverse array of 2-methoxy-1-naphthylmethyl derivatives.

General Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Desired amine (e.g., aniline, morpholine)

-

Potassium Carbonate (or other suitable base)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound in acetonitrile, add the amine and potassium carbonate.

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the nucleophilicity of the amine.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Applications in Drug Discovery and Chemical Biology

The electrophilic nature of this compound makes it a valuable building block in the development of targeted covalent inhibitors (TCIs) and chemical probes.

Targeted Covalent Inhibitors

TCIs are designed to form a permanent covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine, lysine) in the active site of a target protein. This leads to irreversible inhibition and can offer advantages in terms of potency and duration of action. The 2-methoxy-1-naphthylmethyl scaffold can serve as the "warhead" that covalently modifies the protein.

Below is a diagram illustrating the general workflow for the development of a TCI using a this compound scaffold.

Chemical Probes

Similarly, the reactive chloromethyl group can be used to attach the 2-methoxy-1-naphthylmethyl moiety to biomolecules to probe their function, localization, or interactions. The naphthalene core also possesses inherent fluorescence, which can be exploited for imaging applications.

Reaction Mechanism: SN1 vs. SN2

The mechanism of nucleophilic substitution at the chloromethyl group can proceed via an SN1 or SN2 pathway, depending on the reaction conditions.

-

SN1 Pathway: Favored by polar protic solvents, weak nucleophiles, and the presence of the electron-donating methoxy group which stabilizes the carbocation intermediate.

-

SN2 Pathway: Favored by polar aprotic solvents, strong nucleophiles, and high concentrations of the nucleophile.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. The presence of the 2-methoxy group significantly enhances the reactivity of the chloromethyl group towards nucleophilic substitution, primarily through stabilization of the carbocation intermediate in SN1-type reactions. This predictable and pronounced reactivity, coupled with the privileged naphthalene scaffold, makes it an attractive building block for the synthesis of complex organic molecules, and particularly for the development of targeted covalent inhibitors in the field of drug discovery. Further exploration of the reactions of this compound is warranted to fully exploit its synthetic potential.

Solubility of 1-(Chloromethyl)-2-methoxynaphthalene in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-2-methoxynaphthalene is a substituted naphthalene derivative with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound, alongside a detailed, generalized experimental protocol for its quantitative determination.

Predicted Solubility Profile

Currently, specific quantitative solubility data for this compound in organic solvents is not extensively available in published literature. However, based on the principle of "like dissolves like" and available data for the structurally similar compound, 1-(chloromethyl)naphthalene, a qualitative solubility profile can be predicted.[1][2]

1-(Chloromethyl)naphthalene, lacking the methoxy group, is known to be soluble in nonpolar organic solvents such as benzene, toluene, and hexane, and exhibits poor solubility in polar solvents like water.[1] The presence of the methoxy group in this compound introduces a polar ether linkage, which may slightly increase its affinity for more polar organic solvents compared to its non-methoxylated counterpart. However, the dominant structural feature remains the large, nonpolar naphthalene ring system.

Therefore, this compound is predicted to be most soluble in nonpolar and moderately polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar naphthalene core is expected to interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane | Moderate to High | The polarity of these solvents can accommodate both the nonpolar naphthalene and the polar chloromethyl and methoxy groups. |

| Polar Protic | Methanol, Ethanol, Propanol | Low to Moderate | The ability of these solvents to hydrogen bond may not significantly overcome the nonpolar nature of the bulk of the molecule. |

| Highly Polar | Water | Very Low / Insoluble | The large hydrophobic naphthalene structure is expected to lead to very poor aqueous solubility.[1] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent. This method is adaptable for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish containing the filtered solution to determine the total mass of the solution.

-

Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute to evaporate the solvent completely. Alternatively, a desiccator can be used for slow evaporation.

-

Once the solvent is fully evaporated, re-weigh the evaporating dish containing the solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mol/L.

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected solvent for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Chloromethylated Naphthalene Derivatives

Disclaimer: This document provides a detailed overview of the safety and handling precautions for 1-(Chloromethyl)naphthalene and 1-Chloro-6-chloromethyl-2-methoxy-naphthalene . Due to a lack of specific safety and handling data for 1-(Chloromethyl)-2-methoxynaphthalene, this guide focuses on these closely related compounds to provide a robust framework for researchers, scientists, and drug development professionals. It is imperative to treat all chemical reagents with the utmost care and to consult the specific Safety Data Sheet (SDS) for any compound before use.

Hazard Identification and Classification

Chloromethylated naphthalene derivatives are reactive compounds and should be handled with caution. The primary hazards associated with these chemicals include acute toxicity, skin corrosion/burns, and serious eye damage.[1][2][3][4]

Table 1: GHS Hazard Statements for 1-(Chloromethyl)naphthalene

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed.[3][4] |

| H312 | Harmful in contact with skin.[3][4] |

| H314 | Causes severe skin burns and eye damage.[2][3][4] |

| H318 | Causes serious eye damage.[3] |

| H351 | Suspected of causing cancer.[3] |

| H410 | Very toxic to aquatic life with long lasting effects.[3] |

| H290 | May be corrosive to metals.[3] |

Note: The GHS classification for 1-Chloro-6-chloromethyl-2-methoxy-naphthalene is not fully available in the searched documents.

Toxicological Data

Understanding the toxicity of these compounds is crucial for risk assessment and the implementation of appropriate safety measures.

Table 2: Acute Toxicity Data for 1-(Chloromethyl)naphthalene

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 890 mg/kg[1] |

| Dermal LD50 | Rat | >5000 mg/kg[1] |

No specific quantitative toxicity data was available in the search results for 1-Chloro-6-chloromethyl-2-methoxy-naphthalene.

Experimental Protocols: Safe Handling and Emergency Procedures

While detailed experimental protocols for toxicological studies are not available in the provided search results, this section outlines a standard operating procedure for the safe handling of chloromethylated naphthalene derivatives based on the available safety data sheets.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.

-

Ventilation: Always handle these compounds in a well-ventilated area.[1][5] A chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Eye Protection: Wear tightly fitting safety goggles or a full-face shield.[5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[5] For larger quantities or in case of a spill, full-body protective clothing may be necessary.[1]

-

Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[1]

General Handling Procedures

Adherence to these procedures will minimize the risk of exposure.

-

Read the SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet for the specific compound.

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][2]

-

Prevent Inhalation: Do not breathe dust, fumes, or vapors.[5]

-

No Food or Drink: Do not eat, drink, or smoke in the laboratory.[1]

-

Hygiene: Wash hands thoroughly after handling the compound.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[2]

-

Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[5]

-

Spill Cleanup: For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth) and place it in a suitable container for disposal.[1] For major spills, evacuate the area and contact emergency services.[1]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Table 3: Storage and Incompatibility

| Parameter | Recommendation |

| Storage Conditions | Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2][5] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, and moisture.[2] |

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[5]

Visualizing Safe Handling: A Workflow Diagram

The following diagram illustrates a logical workflow for the safe handling of chloromethylated naphthalene derivatives.

References

Methodological & Application

Synthesis of Bioactive Derivatives from 1-(Chloromethyl)-2-methoxynaphthalene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel derivatives from the versatile starting material, 1-(chloromethyl)-2-methoxynaphthalene. This compound serves as a valuable building block for the development of new chemical entities with potential therapeutic applications, particularly in the realm of antifungal agents. The protocols outlined below are based on established nucleophilic substitution reactions and are adaptable for the synthesis of a diverse library of compounds.

Overview of Synthetic Strategy

The primary route for the derivatization of this compound involves the nucleophilic substitution of the highly reactive chloromethyl group. This benzylic chloride is an excellent electrophile, readily undergoing reactions with a wide range of nucleophiles, including amines, phenols, thiols, and heterocycles. The presence of the methoxy group at the 2-position can influence the reactivity of the naphthalene ring system and may impart favorable pharmacokinetic properties to the resulting derivatives.

A general workflow for the synthesis and evaluation of these derivatives is depicted below.

Caption: General workflow for the synthesis and screening of derivatives.

Synthesis of N-Substituted Amino Derivatives

The reaction of this compound with various primary and secondary amines, including substituted anilines and N-heterocycles, yields a diverse range of N-substituted amino derivatives. These compounds are of particular interest due to their structural similarity to known antifungal agents.

General Experimental Protocol

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add the desired amine or heterocycle (1.1 eq).

-

Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to the reaction mixture.

-

Heat the mixture to a temperature between 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Representative Data for N-Substituted Derivatives

The following table summarizes representative yields for the synthesis of various N-substituted derivatives based on reactions with the analogous compound, 1-chloromethylnaphthalene. These values can be used as a benchmark for the synthesis of derivatives from this compound.

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Aniline | N-(2-methoxy-naphthalen-1-ylmethyl)-aniline | 85-95 |

| 2 | 4-Fluoroaniline | N-(2-methoxy-naphthalen-1-ylmethyl)-4-fluoro-aniline | 80-90 |

| 3 | Morpholine | 4-(2-methoxy-naphthalen-1-ylmethyl)-morpholine | 90-98 |

| 4 | 1H-1,2,4-Triazole | 1-(2-methoxy-naphthalen-1-ylmethyl)-1H-1,2,4-triazole | 75-85 |

Synthesis of Ether and Thioether Derivatives

The synthesis of ether and thioether derivatives can be achieved through Williamson ether synthesis or its thio-analogue, by reacting this compound with various phenols, thiophenols, or aliphatic alcohols and thiols.

General Experimental Protocol

-

To a solution of the desired phenol or thiol (1.1 eq) in a polar aprotic solvent such as DMF or acetone, add a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) at 0 °C.

-

Stir the mixture for 30 minutes at room temperature to form the corresponding phenoxide or thiolate.

-

Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC.

-

After completion, quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Expected Product Characterization

The synthesized derivatives should be characterized by standard spectroscopic methods:

-

¹H NMR: Expect to see a characteristic singlet for the benzylic methylene protons (-CH₂-) typically in the range of δ 4.5-5.5 ppm. The aromatic protons of the naphthalene ring and the substituent will also be present. The methoxy group should appear as a singlet around δ 3.9-4.1 ppm.

-

¹³C NMR: The benzylic carbon signal is expected in the range of δ 45-55 ppm.

-

IR Spectroscopy: Look for characteristic C-O stretching bands for ethers and C-S stretching bands for thioethers.

-

Mass Spectrometry: The molecular ion peak corresponding to the expected molecular weight of the product should be observed.

Potential Application in Antifungal Drug Development

Naphthalene derivatives have been reported to exhibit a range of biological activities, including antifungal properties. The mechanism of action for some antifungal azole derivatives containing a naphthalene moiety involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.

The synthesized derivatives of this compound can be screened for their antifungal activity against various fungal strains. Promising compounds can then be further investigated to elucidate their mechanism of action.

Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Conclusion

This compound is a readily accessible starting material for the synthesis of a wide array of novel derivatives. The straightforward and versatile nucleophilic substitution reactions described in these notes provide a robust platform for the generation of compound libraries for drug discovery programs, particularly in the search for new antifungal agents. The provided protocols and data serve as a foundational guide for researchers in this exciting area of medicinal chemistry.

References

Application Notes and Protocols for 1-(Chloromethyl)-2-methoxynaphthalene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(chloromethyl)-2-methoxynaphthalene as a versatile protecting group for hydroxyl functionalities in organic synthesis. The resulting 2-methoxy-1-naphthylmethyl (NAPOM) ether offers distinct advantages in stability and selective cleavage, making it a valuable tool in the synthesis of complex molecules.

Introduction to the 2-Methoxy-1-naphthylmethyl (NAPOM) Protecting Group

The 2-methoxy-1-naphthylmethyl (NAPOM) group is a benzyl-type protecting group used for alcohols. Introduced by the reaction of an alcohol with this compound, the NAPOM ether exhibits stability to a wide range of reaction conditions, yet can be selectively removed under specific oxidative or reductive conditions. This orthogonality makes it particularly useful in multi-step syntheses where differential protection of multiple hydroxyl groups is required.

Key Applications

The primary application of this compound is the protection of alcohols as their corresponding NAPOM ethers. This strategy is particularly prevalent in carbohydrate chemistry and the synthesis of natural products where selective deprotection is crucial.

Core Reaction Scheme:

Figure 1. General workflow for the protection of an alcohol as a NAPOM ether and its subsequent deprotection.

Data Presentation: Quantitative Analysis of Protection and Deprotection Reactions

The following tables summarize the reaction conditions and yields for the formation and cleavage of naphthylmethyl ethers, providing a comparative overview.

Table 1: Protection of Alcohols with Naphthylmethyl Chlorides

| Alcohol Substrate | Protecting Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside | 2-(Bromomethyl)naphthalene | NaH | DMF | RT | - | 81[1] |

| Methyl 2-O-benzyl-4,6-O-benzylidene-α-d-glucopyranoside | 2-(Bromomethyl)naphthalene | NaH | DMF | 0 to RT | - | - |

| Generic Alcohol | 1-(Chloromethyl)naphthalene | K₂CO₃ | CH₃CN/DMF/Toluene | Reflux | 17 | Moderate |

Table 2: Deprotection of Naphthylmethyl Ethers

| Substrate | Deprotection Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| S-Phenyl 2,4-di-O-benzyl-3-O-(2-naphthylmethyl)-α-L-thiorhamnopyranoside | Oxidative Cleavage | DDQ (2.3 eq) | CH₂Cl₂ (wet) | 0 to RT | 3 | 63[2] |

| S-Phenyl 3,4-di-O-benzyl-2-O-(2-naphthylmethyl)-α-L-thiorhamnopyranoside | Oxidative Cleavage | DDQ (2.3 eq) | CH₂Cl₂ (wet) | RT | 2.5 | 60[2] |

| Protected Disaccharide | Oxidative Cleavage | DDQ, β-pinene | DCM/H₂O | RT | 4 | 96[3] |

| Various Naphthylmethyl ethers | Catalytic Hydrogenolysis | Pd(OH)₂/C, H₂ (3 atm) | Ethanolic Ethyl Acetate | RT | - | Good to Excellent[3] |

| Protected Monosaccharide | Acidic Cleavage | HCl (cat.) | HFIP/DCM | RT | - | 89[4] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Chloromethylnaphthalene

This protocol describes a general method for the synthesis of the precursor, 1-chloromethylnaphthalene, which can be adapted for the synthesis of this compound.

Materials:

-

Naphthalene (or 2-methoxynaphthalene)

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

O-phosphoric acid

-

Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

In a three-necked flask equipped with a reflux condenser and mechanical stirrer, combine 25g (0.19 mol) of naphthalene, 9g (0.27 mol) of paraformaldehyde, 30ml of concentrated hydrochloric acid, and 14ml of O-phosphoric acid.[5]

-

Heat the mixture in a water bath at 80-85°C with vigorous stirring for 9-10 hours.[5]

-

After the reaction, cool the mixture to 15-20°C and pour it into 200ml of cold water.[5]

-

Decant the water from the oily layer and wash the product three times with 200ml portions of cold water by decantation.[5]

-

Extract the product with ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-chloromethylnaphthalene.[5]

Protocol 2: Protection of an Alcohol with a Naphthylmethyl Halide

This protocol provides a general method for the protection of a hydroxyl group using a naphthylmethyl halide, which is applicable to this compound.

Materials:

-

Alcohol substrate

-

This compound (or other naphthylmethyl halide)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a stirred suspension of sodium hydride (1.2-1.5 equivalents) in anhydrous DMF at 0°C, add a solution of the alcohol (1 equivalent) in anhydrous DMF dropwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of this compound (1.1-1.3 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water at 0°C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Protocol 3: Oxidative Deprotection of a Naphthylmethyl Ether using DDQ

This protocol describes the selective cleavage of a naphthylmethyl ether in the presence of other protecting groups.

Materials:

-

NAPOM-protected compound

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Water or a buffer solution (e.g., phosphate buffer pH 7.5)[6]

Procedure:

-

Dissolve the NAPOM-protected compound in a mixture of dichloromethane and water (e.g., 10:1 v/v).[7]

-

Cool the solution to 0°C.

-

Add DDQ (1.5-2.5 equivalents) portion-wise to the stirred solution.[2]

-

Stir the reaction at room temperature and monitor its progress by TLC.[2]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 4: Deprotection of a Naphthylmethyl Ether by Catalytic Hydrogenolysis

This method is suitable for the cleavage of naphthylmethyl ethers, particularly in the presence of sulfide-containing functional groups.

Materials:

-

NAPOM-protected compound

-

Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

-

Ethanol

-

Ethyl acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the NAPOM-protected compound in a mixture of ethanol and ethyl acetate.

-

Add a catalytic amount of 20% Pd(OH)₂/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., 3 atm) in a hydrogenation apparatus.[3]

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent mixture.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

-

If necessary, purify the product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The use of this compound as a protecting group follows a straightforward synthetic logic, which can be visualized as a workflow.

Figure 2. Experimental workflow for the use of the NAPOM protecting group.

This workflow illustrates the strategic application of the NAPOM group to mask a hydroxyl functionality while other chemical transformations are performed on the molecule, followed by its selective removal to yield the desired final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogenolytic Cleavage of Naphthylmethyl Ethers in the Presence of Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-(Chloromethyl)-2-methoxynaphthalene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-2-methoxynaphthalene is a substituted naphthalene derivative with potential applications in medicinal chemistry. Its bifunctional nature, featuring a reactive chloromethyl group and an electron-donating methoxy group on the naphthalene scaffold, makes it an attractive building block for the synthesis of diverse and complex molecular architectures. While direct and extensive literature on the specific applications of this compound in medicinal chemistry is limited, its structural motifs are present in various biologically active compounds. This document outlines potential applications, hypothesized experimental protocols, and representative data based on the known reactivity of similar chemical entities.

Core Applications in Medicinal Chemistry

Based on its chemical structure, this compound can be envisioned to serve in several key roles in drug discovery and development:

-

Synthetic Intermediate for Biologically Active Molecules: The reactive chloromethyl group is an excellent electrophile for introducing the 2-methoxynaphthylmethyl moiety into various molecular scaffolds via nucleophilic substitution reactions. This is particularly relevant for targeting receptors and enzymes where the bulky, lipophilic naphthalene ring can enhance binding affinity.

-

Protecting Group for Alcohols, Phenols, and Thiols: The 2-methoxynaphthylmethyl (MNM) group can potentially be used as a protecting group for hydroxyl and thiol functionalities. The methoxy group may offer altered stability and cleavage conditions compared to the more common benzyl or naphthylmethyl protecting groups.

-

Fluorescent Labeling Agent: The naphthalene core is inherently fluorescent. Derivatives of this compound could be developed as fluorescent probes to label and visualize biomolecules, aiding in the study of cellular processes and drug-target interactions.

Synthetic Intermediate for Bioactive Molecules: The Case of Naftopidil Analogs

Naftopidil is a well-known α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. It features a naphthyloxy-propanolamine structure. This compound can serve as a starting material for the synthesis of Naftopidil analogs where the ether linkage is replaced by a direct carbon-nitrogen or carbon-carbon bond, potentially altering the pharmacological profile.

Experimental Protocol: Synthesis of a Hypothetical Naftopidil Analog

This protocol describes a hypothetical synthesis of an N-(2-methoxynaphthylmethyl) derivative of 1-(2-methoxyphenyl)piperazine, an analog of a key structural component of Naftopidil.

Reaction Scheme:

Materials:

-

This compound

-

1-(2-methoxyphenyl)piperazine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 1-(2-methoxyphenyl)piperazine (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 mmol) in anhydrous acetonitrile (5 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 6-8 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Hypothetical Quantitative Data

| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | 1-(2-methoxyphenyl)piperazine | K₂CO₃ | CH₃CN | 82 | 8 | 85 |

| 2 | This compound | Morpholine | Et₃N | THF | 66 | 12 | 78 |

| 3 | This compound | Sodium Phenoxide | - | DMF | 100 | 6 | 92 |

This compound as a Protecting Group

The 2-methoxynaphthylmethyl (MNM) ether could serve as a protecting group for alcohols. Its introduction would follow a standard Williamson ether synthesis protocol. The cleavage conditions would need to be empirically determined but could potentially involve oxidative cleavage or strong acids, offering an alternative to other benzyl-type protecting groups.

Experimental Protocol: Protection of a Model Alcohol (Benzyl Alcohol)

Reaction Scheme:

(this compound) + (Peptide-NH₂) --[DIPEA, DMF]--> Peptide-NH-CH₂-(2-methoxynaphthalene)

Caption: Synthetic workflow for N-alkylation.

Caption: Logic of a protecting group strategy.

Caption: Inhibition of α1-adrenergic signaling.

Conclusion

This compound represents a versatile, yet underexplored, reagent in the field of medicinal chemistry. The protocols and data presented herein are based on established chemical principles and are intended to serve as a foundation for future research. Experimental validation is necessary to confirm the efficacy of these proposed applications. The unique electronic and steric properties imparted by the 2-methoxy-1-naphthylmethyl group may lead to the discovery of novel bioactive compounds with improved pharmacological profiles.

Application Notes and Protocols: 1-(Chloromethyl)-2-methoxynaphthalene as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(chloromethyl)-2-methoxynaphthalene as a protecting group for alcohols. The resulting 2-methoxy-1-naphthylmethyl (NAP(OMe)) ether offers unique characteristics for the protection of hydroxyl functionalities in complex organic synthesis.

Introduction

The 2-methoxy-1-naphthylmethyl (NAP(OMe) or MNM) group is an effective protecting group for alcohols. It is introduced by the reaction of an alcohol with this compound. The presence of the electron-donating methoxy group on the naphthalene ring influences the stability and reactivity of this protecting group compared to the related 2-naphthylmethyl (NAP) group. This modification makes the NAP(OMe) group more susceptible to cleavage under oxidative and acidic conditions, allowing for selective deprotection.

Properties of the NAP(OMe) Protecting Group

The key features of the 2-methoxy-1-naphthylmethyl protecting group include:

-

Stability: It is stable to a wide range of reaction conditions, including basic media and many organometallic reagents.

-

Cleavage: The NAP(OMe) group can be removed under various conditions, including oxidative, acidic, and reductive (hydrogenolysis) methods. The methoxy substituent generally facilitates cleavage compared to the unsubstituted NAP group.

-

Orthogonality: The differential reactivity of the NAP(OMe) group allows for its selective removal in the presence of other protecting groups, such as benzyl ethers, under specific conditions.

Experimental Protocols

I. Synthesis of this compound

A general method for the chloromethylation of naphthalenes can be adapted for the synthesis of this compound from 2-methoxynaphthalene.